N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a unique combination of indole, pyran, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative, followed by the introduction of the chloro substituent. Subsequent steps involve the coupling of the indole derivative with a pyran ring and the final attachment of the carboxamide group. Common reagents used in these reactions include halogenating agents, coupling reagents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes can be employed to enhance the efficiency of the production process. The use of automated systems and high-throughput screening can further streamline the synthesis and scale-up of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chloro substituent on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituent and carboxamide group can further influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the chloro substituent on the indole ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups also provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H23ClN2O2/c23-19-7-4-8-20-18(19)9-13-25(20)14-12-24-21(26)22(10-15-27-16-11-22)17-5-2-1-3-6-17/h1-9,13H,10-12,14-16H2,(H,24,26) |
InChI Key |
VCMMYSCOBJAFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.